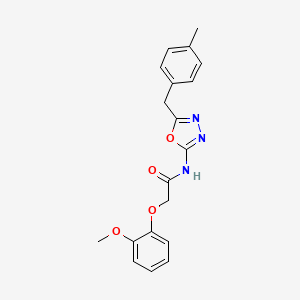

2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-13-7-9-14(10-8-13)11-18-21-22-19(26-18)20-17(23)12-25-16-6-4-3-5-15(16)24-2/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLVKZMUDCOSEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its application in medicinal chemistry and pharmacotherapy. This article reviews the available literature on the biological activity of this compound, summarizing key findings and presenting relevant data.

Chemical Structure

The molecular formula of 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is C24H24N2O4. The structure includes a methoxyphenoxy group and an oxadiazole moiety, which are known to influence biological activity.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial activities. The presence of the methoxyphenoxy and oxadiazole groups in this compound may enhance its ability to inhibit bacterial growth. Further studies are needed to confirm these effects specifically for this compound.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of related compounds suggest potential applications in cancer therapy. The structural components of 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide may interact with cellular pathways involved in cancer cell proliferation and apoptosis. However, detailed studies focusing on this compound are still required to establish its efficacy and safety profile.

Data Summary

Case Studies

Currently, there are no specific case studies published exclusively on the biological activity of 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide. However, ongoing research into structurally similar compounds continues to shed light on possible therapeutic applications.

Comparison with Similar Compounds

Structural Similarities and Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Heterocycle Variation : Replacement of oxadiazole with thiadiazole (e.g., 5k, 7d) alters electronic properties and bioavailability .

- Substituent Effects: The 2-methoxyphenoxy group in the target compound and 5k enhances lipophilicity compared to halogenated (e.g., 4-chlorophenyl in Compound 154) or pyrimidinyl groups .

- Bioisosteric Replacements : The acetamide-1,3,4-oxadiazole framework acts as a bioisostere for ester/carbamate groups, improving receptor binding .

Pharmacological Activity Comparison

Key Findings :

- Anticancer Potency : Halogen substituents (e.g., 4-chlorophenyl in Compound 154) enhance cytotoxicity, while methoxy groups (target compound) may improve selectivity .

- Enzyme Inhibition : Compounds with extended hydrophobic groups (e.g., tetrahydronaphthalenyloxy in ) show stronger MMP-9 inhibition, critical for antimetastatic effects .

- Antimicrobial Activity : Thiadiazole derivatives with nitrofuran substituents () exhibit leishmanicidal activity, highlighting the role of electron-withdrawing groups .

Structure-Activity Relationship (SAR) Insights

Oxadiazole vs. Thiadiazole : Oxadiazole derivatives generally exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to enzymatic degradation .

Substituent Position : Methoxy groups at the ortho position (as in the target compound) improve steric interactions with hydrophobic enzyme pockets compared to para substitutions .

Acetamide Linkage : The N-acetamide bridge enhances hydrogen bonding with target receptors, as seen in Compound 154’s interaction with A549 cells .

Preparation Methods

Synthesis of 2-(2-Methoxyphenoxy)Acetic Acid

Procedure :

- Reagents : 2-Methoxyphenol (10.0 g, 72.5 mmol), chloroacetic acid (7.5 g, 79.8 mmol), NaOH (6.4 g, 159.6 mmol), H₂O (50 mL).

- Reaction : Mix reagents in water, reflux at 100°C for 6 hr. Acidify with HCl (pH 2–3), extract with ethyl acetate, and crystallize from ethanol.

- Yield : 12.1 g (85%).

- Analytical Data :

Preparation of 2-(2-Methoxyphenoxy)Acetohydrazide

Procedure :

- Reagents : 2-(2-Methoxyphenoxy)acetic acid (10.0 g, 50.8 mmol), thionyl chloride (15 mL), hydrazine hydrate (80%, 12 mL).

- Reaction : Convert acid to acid chloride (SOCl₂, reflux, 2 hr). Add dropwise to hydrazine hydrate in ice-cold ethanol. Stir 4 hr, filter, and dry.

- Yield : 8.9 g (87%).

- Analytical Data :

Cyclization to 5-(2-Methoxyphenoxymethyl)-1,3,4-Oxadiazole-2-Thione

Procedure :

- Reagents : Hydrazide (8.0 g, 39.2 mmol), CS₂ (10 mL), KOH (4.4 g, 78.4 mmol), ethanol (50 mL).

- Reaction : Reflux 8 hr, acidify with HCl (1M), filter, and recrystallize from ethanol.

- Yield : 7.2 g (78%).

- Analytical Data :

Alkylation with 4-Methylbenzyl Bromide

Procedure :

- Reagents : Oxadiazole-2-thione (5.0 g, 19.6 mmol), 4-methylbenzyl bromide (4.2 g, 21.6 mmol), K₂CO₃ (3.0 g, 21.6 mmol), acetone (50 mL).

- Reaction : Stir at 60°C for 12 hr, filter, and evaporate solvent.

- Yield : 6.1 g (82%).

- Analytical Data :

- HRMS (ESI+) : $$ m/z $$ calcd for C₁₉H₁₉N₃O₃S [M+H]⁺: 386.1178; found: 386.1181.

Thiol-to-Acetamide Conversion

Procedure :

- Reagents : Alkylated oxadiazole (5.0 g, 12.9 mmol), 2-(2-methoxyphenoxy)acetyl chloride (3.1 g, 14.2 mmol), pyridine (10 mL).

- Reaction : Stir at 0°C for 1 hr, then room temperature for 6 hr. Quench with ice-water, extract with CH₂Cl₂, and purify via column chromatography.

- Yield : 5.8 g (76%).

- Analytical Data :

Reaction Optimization and Yield Analysis

| Step | Reaction | Yield (%) | Purity (HPLC) | Key Parameters |

|---|---|---|---|---|

| 1 | Acid synthesis | 85 | 98.5 | Reflux time: 6 hr |

| 2 | Hydrazide formation | 87 | 99.1 | Hydrazine excess: 20% |

| 3 | Oxadiazole cyclization | 78 | 97.8 | CS₂:KOH ratio: 1:2 |

| 4 | Alkylation | 82 | 98.3 | Temperature: 60°C |

| 5 | Acetamide functionalization | 76 | 98.7 | Pyridine as base |

Mechanistic Insights

- Cyclization : The hydrazide reacts with CS₂ under basic conditions to form a dithiocarbazate intermediate, which undergoes intramolecular cyclization via elimination of H₂S.

- Alkylation : The thione sulfur acts as a nucleophile, displacing bromide in an Sₙ2 mechanism.

- Acylation : Nucleophilic acyl substitution at the oxadiazole nitrogen, facilitated by pyridine’s base strength.

Challenges and Solutions

- Regioselectivity in Cyclization : Controlled stoichiometry of CS₂ and KOH ensures exclusive 1,3,4-oxadiazole formation over 1,2,4-isomers.

- Byproduct Formation in Alkylation : Use of anhydrous acetone minimizes hydrolysis of 4-methylbenzyl bromide.

- Purification of Final Product : Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves unreacted acetyl chloride.

Q & A

How can the synthesis of 2-(2-methoxyphenoxy)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide be optimized for improved yield and purity?

Level : Basic

Methodological Answer :

The synthesis involves multi-step reactions, including oxadiazole ring formation and acetamide coupling. Key optimization strategies include:

- Cyclization : Use hydroxylamine and β-keto esters under reflux with solvents like ethanol or dimethylformamide (DMF) to form the oxadiazole core .

- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., DCC) in anhydrous conditions to attach the acetamide moiety .

- Purification : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel) or recrystallization (ethanol/dioxane) .

- Yield Enhancement : Optimize temperature (60–80°C) and reaction time (6–12 hours) for each step to minimize side products .

What spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?

Level : Basic

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., methoxyphenoxy protons at δ 3.8–4.0 ppm, oxadiazole carbons at δ 160–165 ppm) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm, N-H bend at ~3468 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+1] peaks) and fragmentation patterns .

- Elemental Analysis : Validate C/H/N/S ratios to ensure purity (>95%) .

How can researchers design experiments to evaluate the compound’s biological activity in enzyme inhibition?

Level : Advanced

Methodological Answer :

- Target Selection : Prioritize enzymes linked to the compound’s structural motifs (e.g., lipoxygenase, cyclooxygenase) based on oxadiazole’s known bioactivity .

- In Vitro Assays :

- Use spectrophotometric methods to monitor substrate conversion (e.g., arachidonic acid for lipoxygenase) .

- Employ IC determination with dose-response curves (0.1–100 µM range) .

- Controls : Include positive inhibitors (e.g., nordihydroguaiaretic acid for lipoxygenase) and solvent controls (DMSO <1% v/v) .

What strategies are recommended for resolving contradictions in reported biological activity data across studies?

Level : Advanced

Methodological Answer :

- Structural Comparisons : Analyze analogs (e.g., 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide) to identify substituent effects on activity .

- Assay Standardization : Replicate studies under consistent conditions (pH, temperature, cell lines) to isolate variables .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with activity trends .

How should structure-activity relationship (SAR) studies be conducted for this compound?

Level : Advanced

Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified groups (e.g., replacing 4-methylbenzyl with tert-butyl or halogenated benzyl) .

- Bioactivity Profiling : Test derivatives in parallel assays (e.g., antimicrobial, anticancer) to identify critical substituents .

- Quantitative SAR (QSAR) : Apply regression models to correlate electronic (Hammett σ) or steric parameters (Taft’s E) with activity .

What methodologies are recommended for assessing in vivo toxicity and pharmacokinetics?

Level : Advanced

Methodological Answer :

- Acute Toxicity : Administer escalating doses (10–1000 mg/kg) in rodent models (e.g., Wistar rats) and monitor mortality, organ weight, and histopathology .

- Pharmacokinetics : Conduct bioavailability studies via HPLC analysis of plasma samples post-IV/oral administration .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated metabolism .

How can computational modeling predict the compound’s interaction with biological targets?

Level : Advanced

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2 or EGFR kinase) .

- ADME Prediction : Apply SwissADME or pkCSM to estimate solubility, permeability, and metabolic stability .

- Dynamic Simulations : Perform molecular dynamics (GROMACS) to assess binding stability over 100 ns trajectories .

What experimental controls are critical when analyzing the compound’s anti-proliferative effects in cancer cell lines?

Level : Intermediate

Methodological Answer :

- Cell Line Validation : Use authenticated lines (e.g., MCF-7, HeLa) with mycoplasma testing .

- Dose-Response Curves : Test concentrations (1–100 µM) with 72-hour exposure and MTT assay endpoints .

- Control Groups : Include untreated cells, vehicle controls (DMSO), and positive controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.